molecular formula C18H13N3OS3 B2948597 N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 607701-05-3

N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2948597
CAS No.: 607701-05-3
M. Wt: 383.5
InChI Key: JJINKEZWHDFIEA-UHFFFAOYSA-N
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Description

The compound N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a 1,3,4-thiadiazole derivative featuring a naphthalen-1-ylmethyl sulfanyl group at the 5-position of the thiadiazole ring and a thiophene-2-carboxamide moiety at the 2-position. The naphthalene group introduces significant aromatic bulk, which may enhance hydrophobic interactions in biological systems, while the thiophene carboxamide contributes to electronic diversity. Such structural attributes are critical in drug design, particularly for antimicrobial or enzyme-targeted therapies .

Properties

IUPAC Name

N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c22-16(15-9-4-10-23-15)19-17-20-21-18(25-17)24-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJINKEZWHDFIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions to form the 1,3,4-thiadiazole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate thiophene derivative . The naphthalene moiety is then attached via a sulfanyl linkage, often using a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The methylsulfanyl (-S-CH2-) group attached to the naphthalene ring exhibits moderate nucleophilic substitution reactivity.

Reaction TypeConditionsProductReferences
Alkaline hydrolysisNaOH (10%), ethanol, refluxReplacement with -OH or -SH groups,
Amine substitutionNH3 in DMF, 80°C, 12 hrsFormation of -NH-CH2-naphthalene derivative ,

Key Findings :

  • Substitution occurs preferentially at the thioether sulfur due to its electron-rich nature.

  • Steric hindrance from the naphthalene group slows reaction kinetics compared to simpler thioethers .

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing AgentConditionsProductReferences
H2O2 (30%)Acetic acid, RT, 6 hrsSulfoxide (+SO) ,
m-CPBADCM, 0°C → RT, 24 hrsSulfone (+SO2),

Kinetic Data :

  • Sulfoxide formation achieves 85% yield with H2O2, while sulfone requires stronger oxidants like m-CPBA.

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProductReferences
Acidic hydrolysisHCl (6M), reflux, 8 hrsThiophene-2-carboxylic acid,
Basic hydrolysisNaOH (5M), ethanol, 70°CThiophene-2-carboxylate salt,

Mechanistic Insight :

  • Acidic conditions protonate the amide nitrogen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation and hydroxide ion attack .

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring participates in electrophilic substitution reactions.

ReactionReagentsProductReferences
NitrationHNO3/H2SO4, 0°C, 2 hrs5-Nitro-thiophene derivative,
SulfonationSO3/H2SO4, 50°C, 4 hrs5-Sulfo-thiophene derivative

Regioselectivity :

  • Substitution occurs at the 5-position of the thiophene ring due to directing effects of the carboxamide group.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

ConditionsCatalystProductReferences
POCl3, 110°C, 3 hrsThiadiazolo-thienopyridine derivative ,
CuI, DMF, microwave150°C, 20 minTriazole-fused hybrid ,

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 92% yield in 20 min) .

Metal-Complexation Reactions

The thiadiazole and carboxamide groups act as ligands for transition metals.

Metal SaltConditionsComplex StructureReferences
Cu(II) acetateMethanol, RT, 4 hrsOctahedral Cu complex,
Pd(II) chlorideDMF, 80°C, 6 hrsSquare-planar Pd complex

Applications :

  • Cu complexes show enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation induces unique reactivity in the naphthalene-thiadiazole system.

ConditionsOutcomeProductReferences
UV (365 nm), 12 hrs[4+2] CycloadditionNaphthothiadiazine fused ring system

Quantum Yield :

  • Reaction efficiency depends on solvent polarity, with acetonitrile showing Φ = 0.42.

Scientific Research Applications

While there is no information about the specific compound "N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide," the search results discuss related compounds and their applications. These include thiadiazole and thiophene derivatives with antitumor, antibacterial, and other biological activities.

Thiophene-2-carboxamide Derivatives

  • Antitumor Properties Thiophene-2-carboxamide derivatives of anthraquinone have shown promise as antitumor agents . One specific compound, thiophene-2-carboxamide, demonstrated high potency against human tumor cell lines and drug-resistant variants, inducing apoptotic cell death in K562 chronic myelogenous leukemia cells .
  • Mechanism of Action This occurs through the activation of caspases 3 and 9, cleavage of poly(ADP-ribose) polymerase, DNA fragmentation, and changes in mitochondrial membrane potential . The presence of the sulfur atom in the thiophene ring appears to play a crucial role in the antitumor properties of these compounds .
  • SERCA2a Enhancement N-aryl-N-alkyl-thiophene-2-carboxamide compounds can enhance SERCA2a Ca2+-ATPase and Ca2+ transport activity in cardiac sarcoplasmic reticulum vesicles . This improves intracellular Ca2+ dynamics in cardiomyocytes with reduced SERCA2a Ca2+ uptake . The compound interacts with the SERCA-phospholamban complex, increasing endoplasmic reticulum Ca2+ load and action potential-induced Ca2+ transients .

Thiadiazole Derivatives

  • Antitumor Activity Thiadiazole derivatives are promising scaffolds for antitumor drug discovery, inhibiting targets like histone deacetylase, c-Src/Abl tyrosine kinase, and tubulin polymerization .
  • c-Met Inhibitors Thiazole/thiadiazole carboxamides can be incorporated to discover novel type II c-Met inhibitors . One compound (51am ) exhibited potency against c-Met mutants, induced cell cycle arrest and apoptosis, and inhibited c-Met phosphorylation .
  • Antibacterial and Antioxidant Activity Thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups have demonstrated antibacterial and antioxidant activity .
  • Cytotoxic Properties 1,3,4-Thiadiazole derivatives have shown moderate to good anticancer activity in vitro, with some triazole-thiadiazole hybrids exhibiting growth-inhibiting activities against human leukemia cell lines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Compound Name Substituent at Thiadiazole 5-Position Carboxamide Group Key Properties/Activities Molecular Weight (g/mol) Reference
Target Compound Naphthalen-1-ylmethyl sulfanyl Thiophene-2-carboxamide Not reported (inferred hydrophobic) ~450 (estimated) -
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio Phenyl 97% yield; inhibition activity at 50 µg/ml -
Compound 52 () 1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl Thiophene-2-carboxamide Antimicrobial (gram-positive/-negative) -
N-(5-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide 2-(Cyclopentylamino)-2-oxoethyl sulfanyl Thiophene-2-carboxamide - 368.49
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide Propionylamino 4-Bromophenyl benzamide - 477.40

Key Observations:

  • Electronic Effects : Thiophene carboxamide, common in the target compound and analogs, may enhance π-π stacking in protein binding compared to phenyl or benzamide groups .
  • Conformational Flexibility : Crystal structures of methylphenyl-substituted thiadiazoles () show butterfly conformations with dihedral angles of ~46.3°, which may differ in the target compound due to naphthalene’s planar rigidity .

Physicochemical Properties

  • Solubility: Naphthalene’s hydrophobicity may reduce solubility in polar solvents compared to methylthio or cyclopentylamino derivatives.
  • Crystallinity : highlights the role of substituents in crystal packing; the target compound’s planar naphthalene could lead to denser lattices than methylphenyl analogs .

Biological Activity

N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiadiazole ring : Known for its electron-rich nature and ability to form hydrogen bonds.
  • Thiophene moiety : Contributes to the compound's aromaticity and potential interactions with biological targets.
  • Naphthalenyl group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activities of 1,3,4-thiadiazole derivatives are well-documented. The specific activities attributed to this compound include:

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 18.17 µg/mL to 22.12 µg/mL .
  • The incorporation of thiadiazole into drug designs has been linked to enhanced cytotoxicity against tumor cells due to mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial and Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their antimicrobial activity. Compounds in this class have demonstrated:

  • Antibacterial effects against pathogens like Staphylococcus epidermidis and Streptococcus haemolyticus .
  • Anti-inflammatory properties , with some derivatives acting as inhibitors of inflammatory pathways .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:

  • Study on Anticancer Activity :
    • A study evaluated a series of thiadiazole compounds against human cancer cell lines using MTT assays. Compounds exhibited promising results with significant inhibition rates compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of thiadiazole derivatives, revealing effective inhibition against a range of bacterial strains. The study utilized docking studies to elucidate the interaction mechanisms at the molecular level .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Thiadiazoles can intercalate with DNA, disrupting replication processes.
  • Enzyme inhibition : Many derivatives act as inhibitors for various enzymes involved in cancer progression and inflammation.

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